molecular formula C5H6IN3 B582076 4-Amino-6-iodo-2-methylpyrimidine CAS No. 943006-46-0

4-Amino-6-iodo-2-methylpyrimidine

Cat. No.: B582076
CAS No.: 943006-46-0
M. Wt: 235.028
InChI Key: GZHINVBVMNLSCG-UHFFFAOYSA-N
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Description

4-Amino-6-iodo-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H6IN3. It is a derivative of pyrimidine, which is an important electron-rich aromatic heterocycle. Pyrimidines are critical components of DNA and RNA, making them essential to life.

Mechanism of Action

Biochemical Pathways:

While specific pathways affected by “4-Amino-6-iodo-2-methylpyrimidine” are not explicitly described, we can infer that it may impact nucleic acid metabolism. Pyrimidines play a crucial role in DNA and RNA synthesis. Alterations in their availability or utilization could affect cell division, growth, and repair. Experimental evidence is required to confirm this hypothesis .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can impact the compound’s stability and efficacy. For instance:

: Monier, M., Abdel-Latif, D., El-Mekabaty, A., & Elattar, K. M. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines. RSC Advances, 9, 30835-30867. Link

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-iodo-2-methylpyrimidine typically involves the iodination of 2-methyl-4-aminopyrimidine. One common method includes the reaction of 2-methyl-4-aminopyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-iodo-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Amino-6-iodo-2-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The iodine atom enhances the compound’s ability to participate in coupling reactions, while the amino group provides sites for further functionalization .

Properties

IUPAC Name

6-iodo-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHINVBVMNLSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716726
Record name 6-Iodo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943006-46-0
Record name 6-Iodo-2-methyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943006-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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